9-Octadecynoic Acid

PPARγ agonism Metabolic syndrome Adipogenesis

9-Octadecynoic acid (Stearolic acid) is a unique C18 acetylenic fatty acid with a Δ9 triple bond, essential for selective Oleate Desaturase (OD) inhibition. It demonstrates potent anti-parasitic activity (EC₅₀: 0.1 μM for T. brucei; 1.0 μM for T. cruzi) and is a validated PPARγ agonist. Procure this high-purity research tool to ensure target specificity in your metabolic syndrome, cardiovascular, or neglected tropical disease studies, avoiding the off-target effects common with positional isomers or saturated analogs.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 506-24-1
Cat. No. B1202527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Octadecynoic Acid
CAS506-24-1
Synonyms9-octadecynoic acid
9-stearolic acid
octadec-9-ynoic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20)
InChIKeyRGTIBVZDHOMOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Octadecynoic Acid (CAS 506-24-1): What Scientific Procurement Teams Need to Know About This Rare Acetylenic Fatty Acid


9-Octadecynoic acid (stearolic acid, CAS 506-24-1) is a naturally occurring, unbranched C18 acetylenic fatty acid characterized by a carbon‑carbon triple bond at the Δ9 position [1]. It is distinguished from common cis‑unsaturated fatty acids (e.g., oleic acid) by the presence of this rigid, electron‑rich triple bond, which imparts distinct chemical reactivity, metabolic stability, and biological target engagement [2]. This compound is found in the seed oils of specific plants such as Pyrularia edulis and Santalum species and is commercially available as a high‑purity research reagent [3].

9-Octadecynoic Acid Procurement: Why In‑Class Analogs Cannot Be Substituted Without Compromising Experimental Outcomes


The biological and chemical behavior of acetylenic fatty acids is exquisitely sensitive to the position of the triple bond and the overall chain architecture. For 9‑octadecynoic acid, the Δ9 triple bond confers a unique combination of PPARγ agonism, oleate desaturase (OD) inhibition, and DNA‑binding capacity that is not recapitulated by positional isomers (e.g., 6‑octadecynoic acid) [1], chain‑length variants (e.g., 10‑undecynoic acid) [2], or saturated/cyclopropene analogs (e.g., sterculic acid) [3]. Direct substitution with a close analog can lead to loss of target selectivity (e.g., OD vs. SCD inhibition) or complete abolition of activity in critical assays, as demonstrated in head‑to‑head comparisons of acetylenic acid positional isomers [1]. The quantitative evidence below clarifies precisely where 9‑octadecynoic acid differentiates from its nearest competitors.

9-Octadecynoic Acid: A Quantitative Evidence Guide for Differentiated Scientific Selection


9-Octadecynoic Acid vs. 6-Octadecynoic Acid: Comparable PPARγ Activation but Divergent Target Engagement Profiles

In a luciferase reporter assay, both 9-octadecynoic acid (9-ODA) and its positional isomer 6-octadecynoic acid (6-ODA) activated PPARγ, and both increased lipid accumulation in 3T3-L1 adipocytes in a PPARγ‑dependent manner [1]. This demonstrates that PPARγ agonism is a shared class property of octadecynoic acids, but it does not differentiate between the two isomers. Therefore, for studies focused solely on PPARγ activation, either compound may be suitable. However, downstream biological effects diverge; the specific target engagement profile of 9-ODA is distinct, as detailed in other evidence items (e.g., OD inhibition vs. DNA binding).

PPARγ agonism Metabolic syndrome Adipogenesis

9-Octadecynoic Acid Demonstrates Potent and Selective Oleate Desaturase (OD) Inhibition, Differentiating It from SCD‑Targeting Compounds Like GS‑456332 and Sterculic Acid

9‑Octadecynoic acid (stearolic acid) selectively inhibits oleate desaturase (OD) in Trypanosoma parasites, with EC₅₀ values of 1.0 ± 0.2 μM against T. cruzi epimastigotes and 0.1 ± 0.01 μM against T. brucei bloodstream forms [1]. In contrast, GS‑456332, a human Δ9 desaturase (SCD) inhibitor, exhibits EC₅₀ values of 136.9 ± 24.2 nM and 9.4 ± 3.1 nM, respectively, demonstrating that it targets SCD rather than OD [1]. Sterculic acid, another Δ9 desaturase inhibitor, has an IC₅₀ of 0.9 μM against SCD1 . This selectivity difference is critical: 9‑octadecynoic acid and GS‑456332/sterculic acid act on distinct desaturase enzymes (OD vs. SCD), and they produce synergistic anti‑parasitic effects when combined, reducing EC₅₀ values to the low nanomolar range [1].

Fatty acid desaturase Trypanosoma Neglected tropical diseases

9-Octadecynoic Acid Binds Directly to DNA (Kd = 1.8 mM), a Property Absent in Other Common Fatty Acids and Analogs

9‑Octadecynoic acid binds directly to calf thymus DNA with an apparent dissociation constant (Kd) of 1.8 mM, as determined by a novel DNA‑binding bioassay [1]. It also inhibited topoisomerase I‑mediated DNA filter binding but did not affect the relaxation of supercoiled plasmid DNA [1]. This DNA‑binding activity is not shared by saturated fatty acids like stearic acid (C18:0) or monounsaturated fatty acids like oleic acid (C18:1Δ9c), nor is it reported for the positional isomer 6‑octadecynoic acid. The mechanism is distinct from classical DNA intercalators and groove binders, suggesting a novel interaction mode that may contribute to its cytotoxic profile against KB cells [1].

DNA binding Topoisomerase Cytotoxicity

9-Octadecynoic Acid Is a Mechanism‑Based Inhibitor of Cytochrome P450 Fatty Acid Metabolism, Unlike Non‑Acetylenic Fatty Acids

Octadecynoic acid (the precise isomer is not specified, but 9‑octadecynoic acid is the most common form) acts as a mechanism‑based inhibitor of cytochrome P450‑mediated fatty acid metabolism [1]. In rabbit aortic rings pre‑contracted with phenylephrine, octadecynoic acid at 2.5 and 5 μM had no effect on vasorelaxant responses to acetylcholine, sodium nitroprusside, isoproterenol, or diazoxide, indicating that it does not interfere with endothelial nitric oxide synthase or downstream smooth muscle relaxation [1]. In contrast, saturated fatty acids like stearic acid or monounsaturated fatty acids like oleic acid do not act as mechanism‑based P450 inhibitors. This property is attributed to the acetylenic bond, which can form a covalent adduct with the heme iron of cytochrome P450 enzymes, a mechanism not available to non‑acetylenic fatty acids.

Cytochrome P450 Vascular biology Arachidonic acid metabolism

Lipase Substrate Discrimination: 9-Octadecynoic Acid Is Readily Hydrolyzed by C. rugosa Lipases, Whereas 13‑Docosynoic Acid Is Resistant

In a comparative study of microbial lipase‑catalyzed hydrolysis of symmetrical acetylenic triglycerides, lipases CCL and AY‑30 (both from Candida rugosa) efficiently released 9‑octadecynoic acid and 10‑undecynoic acid from their corresponding triglycerides but were much less effective at hydrolyzing glycerol tri‑(13‑docosynoate) [1]. This demonstrates that C. rugosa lipases can discriminate between acetylenic fatty acids based on the position of the triple bond and chain length. 6‑Octadecynoic acid, in contrast, showed marked resistance to esterification by C. cylindracea lipase [2]. Therefore, the Δ9 isomer exhibits a distinct lipase substrate profile that is not shared by Δ6 or Δ13 acetylenic fatty acids.

Lipase catalysis Acetylenic lipids Biocatalysis

Antifungal Activity of 9-Octadecynoic Acid Is Chain‑Length‑ and Triple‑Bond‑Position‑Dependent, Distinguishing It from 5,8,11,14‑Eicosatetraynoic Acid

In vitro antifungal testing of a series of naturally occurring 6‑acetylenic acids (C16–C20) against 21 fungal strains revealed that activity was highly dependent on chain length, with 6‑nonadecynoic acid (C19) showing the greatest potency [1]. The inclusion of two commercially available acetylenic acids—9‑octadecynoic acid (C18, Δ9) and 5,8,11,14‑eicosatetraynoic acid (C20, four triple bonds)—further demonstrated that both chain length and the position/number of triple bonds determine antifungal efficacy [1]. While specific MIC values for 9‑octadecynoic acid were not reported in this study, the data establish that the Δ9 triple bond confers a distinct antifungal profile compared to the 5,8,11,14‑eicosatetraynoic acid series, which is known to inhibit cyclooxygenase (IC₅₀ = 4.4 μM) [2].

Antifungal Acetylenic acids Natural products

9-Octadecynoic Acid: Optimized Research and Industrial Application Scenarios Driven by Quantitative Evidence


Anti‑Parasitic Drug Discovery: Validating Oleate Desaturase (OD) as a Target in Trypanosoma spp.

9‑Octadecynoic acid serves as a selective OD inhibitor, enabling researchers to dissect the unsaturated fatty acid biosynthetic pathway in T. cruzi and T. brucei. As demonstrated in Section 3, it inhibits parasite growth with EC₅₀ values of 1.0 μM (T. cruzi) and 0.1 μM (T. brucei) and synergizes with SCD inhibitors [5]. This makes it an essential tool compound for combination therapy studies and target validation in neglected tropical disease research.

PPARγ‑Mediated Metabolic Research: Probing Adipogenesis and Insulin Secretion

Both 9‑octadecynoic acid and 6‑octadecynoic acid activate PPARγ and promote lipid accumulation in 3T3‑L1 adipocytes [5]. Additionally, 9‑ODA stimulates GPR40‑dependent second‑phase insulin secretion in MIN6 pancreatic β‑cells and reduces palmitate‑induced ER stress [3]. These activities support its use in metabolic syndrome research, particularly in studies of adipocyte differentiation and pancreatic β‑cell function.

Mechanistic Studies of DNA‑Binding Natural Products

With a validated DNA dissociation constant (Kd = 1.8 mM) and inhibition of topoisomerase I‑mediated filter binding [5], 9‑octadecynoic acid is a unique tool for investigating novel DNA‑binding mechanisms. It is particularly useful as a positive control or reference compound in assays designed to identify or characterize other DNA‑interacting natural products from plant extracts.

Cytochrome P450 Pharmacology: Probing Arachidonic Acid Metabolism

As a mechanism‑based inhibitor of cytochrome P450 fatty acid metabolism, 9‑octadecynoic acid (2.5–5 μM) does not interfere with endothelium‑dependent vasorelaxation pathways, making it a clean tool for isolating P450‑dependent arachidonic acid metabolism in vascular and renal studies [5]. It is an ideal reagent for cardiovascular pharmacology experiments requiring selective P450 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Octadecynoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.